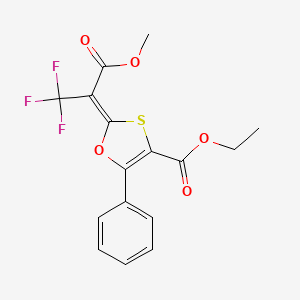
ethyl (2E)-5-phenyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxathioles, which are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of trifluoromethyl and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thioglycolic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE involves its interaction with molecular targets through various pathways. The trifluoromethyl and methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by altering cellular redox states.
Comparison with Similar Compounds
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE can be compared with other oxathiole derivatives and fluorinated compounds:
Similar Compounds: Examples include ethyl 5-methyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate and other trifluoromethyl-substituted oxathioles.
Uniqueness: The presence of both trifluoromethyl and methoxy groups in the same molecule is relatively rare, providing unique chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H13F3O5S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl (2E)-5-phenyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C16H13F3O5S/c1-3-23-14(21)12-11(9-7-5-4-6-8-9)24-15(25-12)10(13(20)22-2)16(17,18)19/h4-8H,3H2,1-2H3/b15-10+ |
InChI Key |
SOIAWOQSOUAHMP-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(O/C(=C(/C(=O)OC)\C(F)(F)F)/S1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C(=O)OC)C(F)(F)F)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


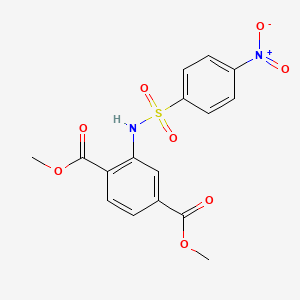
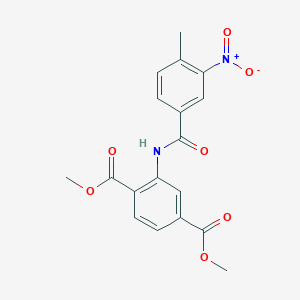
![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)
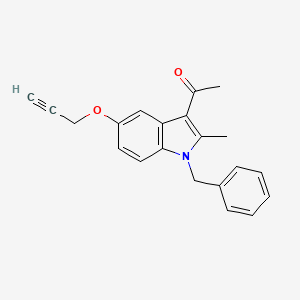
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)
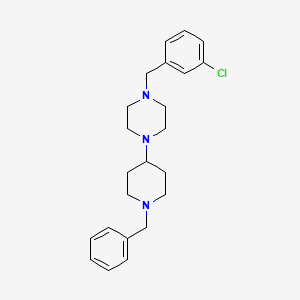
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
